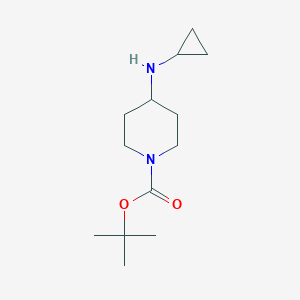

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine

Description

The exact mass of the compound 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)14-10-4-5-10/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERLYNRROAQLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377777 | |

| Record name | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179557-01-8 | |

| Record name | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine (CAS No. 179557-01-8)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine, a key intermediate in pharmaceutical synthesis. It covers its chemical properties, a representative synthetic protocol, and its application as a building block in drug discovery workflows.

Chemical Identity and Properties

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine, also known as tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate, is a versatile synthetic intermediate. The presence of the Boc protecting group on the piperidine nitrogen allows for selective reactions at the secondary amine. The cyclopropylamino moiety is a common feature in bioactive molecules, often contributing to improved metabolic stability and target binding affinity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 179557-01-8 | |

| Molecular Formula | C₁₃H₂₄N₂O₂ | |

| Molecular Weight | 240.35 g/mol | |

| Appearance | Clear, colorless oil or white to off-white crystalline solid | |

| Purity | ≥95% (GC) | |

| Storage Conditions | 0-8°C | |

| Solubility | Soluble in organic solvents like ether and dichloromethane; insoluble in water. | |

| Synonyms | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate, 1-Boc-4-(cyclopropylamino)piperidine |

Representative Experimental Protocol: Synthesis via Reductive Amination

While specific experimental protocols from peer-reviewed literature were not retrieved in the search, a standard and widely practiced method for the synthesis of this compound is through the reductive amination of 1-Boc-4-piperidone with cyclopropylamine. This representative protocol is provided for illustrative purposes.

Objective: To synthesize 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine.

Materials:

-

1-Tert-butoxycarbonyl-4-piperidone (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 1-Tert-butoxycarbonyl-4-piperidone in dichloromethane, add cyclopropylamine followed by a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Carefully add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine.

Application in Synthetic Workflows

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is a valuable building block in medicinal chemistry, particularly for the synthesis of complex molecules targeting neurological disorders. The Boc-protected piperidine allows for further functionalization at the secondary amine after deprotection. The following diagram illustrates a hypothetical workflow where this compound is utilized in the synthesis of a drug candidate.

Caption: Synthetic workflow using the title compound.

Safety Information

-

Irritating to eyes, respiratory system, and skin.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Avoid direct contact with skin and eyes.

-

Operations should be carried out in a well-ventilated area to avoid inhalation of dust.

-

Store in a cool, dry place away from fire and oxidizing agents.

Disclaimer: This document is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety guidelines.

An In-depth Technical Guide to 1-Boc-4-(cyclopropylamino)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analysis of 1-Boc-4-(cyclopropylamino)piperidine, a key intermediate in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in the synthesis of novel therapeutic agents.

Core Chemical Properties

1-Boc-4-(cyclopropylamino)piperidine, also known by its systematic name tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate, is a popular synthetic intermediate due to the presence of the Boc protecting group and the reactive secondary amine.[1] Its chemical structure combines the rigid cyclopropyl moiety with the flexible piperidine ring, offering unique conformational properties that are advantageous in drug design.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Boc-4-(cyclopropylamino)piperidine.

| Property | Value | Source(s) |

| CAS Number | 179557-01-8 | [2][3] |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [2] |

| Molecular Weight | 240.35 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 329.7 ± 35.0 °C (Predicted) | [4] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [4] |

| Purity | ≥ 95% (GC) | [2] |

| InChI Key | GERLYNRROAQLRS-UHFFFAOYSA-N | [3] |

| Solubility | Soluble in organic solvents such as ether and dichloromethane; insoluble in water. | [4] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 1-Boc-4-(cyclopropylamino)piperidine is the reductive amination of 1-Boc-4-piperidone with cyclopropylamine.[5][6] This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

-

1-Boc-4-piperidone

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 1-Boc-4-piperidone (1.0 equivalent) in dichloromethane or 1,2-dichloroethane, add cyclopropylamine (1.1-1.5 equivalents).

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-Boc-4-(cyclopropylamino)piperidine as a clear, colorless oil.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 1-Boc-4-(cyclopropylamino)piperidine can be confirmed by ¹H and ¹³C NMR spectroscopy. The following table summarizes the expected chemical shifts.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~3.9 - 4.1 | -CH₂ (axial, piperidine) |

| ~2.7 - 2.9 | -CH₂ (equatorial, piperidine) |

| ~2.5 - 2.7 | -CH (piperidine) |

| ~2.2 - 2.4 | -CH (cyclopropyl) |

| ~1.8 - 2.0 | -CH₂ (axial, piperidine) |

| ~1.45 | -C(CH₃)₃ (Boc) |

| ~1.2 - 1.4 | -CH₂ (equatorial, piperidine) |

| ~0.3 - 0.5 | -CH₂ (cyclopropyl) |

High-Performance Liquid Chromatography (HPLC)

Purity analysis of 1-Boc-4-(cyclopropylamino)piperidine can be performed using reversed-phase HPLC with UV detection. As the compound lacks a strong chromophore, derivatization may be necessary for sensitive detection, or detection at low wavelengths (e.g., 210-220 nm) can be employed. A typical method is outlined below.

HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid

-

Gradient: A suitable gradient, for example, starting with 5-10% B and increasing to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm

-

Injection Volume: 10 µL

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of 1-Boc-4-(cyclopropylamino)piperidine. Using electrospray ionization (ESI) in positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at m/z 241.19.

Expected Mass Spectrum Data:

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Calculated m/z for [C₁₃H₂₅N₂O₂]⁺: 241.1916

-

Observed m/z: Approximately 241.2

Role in Drug Discovery and Development

1-Boc-4-(cyclopropylamino)piperidine is a valuable building block in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the cyclopropylamine moiety can introduce favorable properties such as increased metabolic stability and improved binding affinity to biological targets.[1][7]

Notably, this compound is a key intermediate in the synthesis of G protein-coupled receptor 119 (GPR119) agonists, which are being investigated for the treatment of type 2 diabetes and other metabolic disorders.[7] The synthesis of such agonists often involves the deprotection of the Boc group followed by coupling with a suitable heterocyclic system.

The compound has also been identified as a precursor in the synthesis of fentanyl and its analogs.[8][9]

Workflow and Visualization

The following diagram illustrates a generalized synthetic workflow for the utilization of 1-Boc-4-(cyclopropylamino)piperidine in the synthesis of a GPR119 agonist.

Safety Information

1-Boc-4-(cyclopropylamino)piperidine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant to the eyes, respiratory system, and skin.[4] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | 179557-01-8 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]

- 8. incb.org [incb.org]

- 9. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

Molecular weight of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine

An In-depth Technical Guide to 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine

Abstract

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine, also known as tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate, is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a piperidine core, a protective tert-butoxycarbonyl (Boc) group, and a cyclopropylamine moiety, makes it a valuable intermediate for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its applications in drug discovery, and its role as a foundational building block for novel therapeutics, particularly those targeting neurological disorders.[1]

Chemical and Physical Properties

The fundamental properties of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine are summarized below. This data is critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 240.35 g/mol | [1] |

| Molecular Formula | C13H24N2O2 | [1] |

| CAS Number | 179557-01-8 | [1] |

| Purity | ≥ 95% (GC) | [1] |

| Appearance | Clear, colorless oil | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| Synonyms | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | [1] |

Synthesis and Experimental Protocols

The synthesis of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is typically achieved through reductive amination. This common and efficient method involves the reaction of a ketone (1-Boc-4-piperidone) with a primary amine (cyclopropylamine) in the presence of a reducing agent.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine from 1-Boc-4-piperidone and cyclopropylamine.

Materials:

-

1-Boc-4-piperidone

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM).

-

Addition of Amine: Add cyclopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Stirring: Allow the mixture to stir at room temperature for approximately 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. Monitor the temperature to prevent an excessive exotherm.

-

Reaction Monitoring: Let the reaction proceed at room temperature for 12-24 hours. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a clear oil, can be purified further by column chromatography if necessary to achieve high purity (≥95%).

Role in Drug Discovery and Development

Piperidine derivatives are crucial scaffolds in modern drug discovery.[2] 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine serves as a key building block in this field for several reasons:

-

Pharmaceutical Intermediate: It is a vital intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders.[1] The piperidine ring is a common feature in many centrally active drugs.

-

Structural Versatility: The Boc-protecting group provides stability during synthetic steps and can be easily removed under mild acidic conditions to reveal a secondary amine.[3] This allows for further functionalization and incorporation into more complex molecular architectures.[1]

-

Modulation of Biological Pathways: The unique structural characteristics imparted by the cyclopropyl group can enhance biological activity, selectivity, and pharmacological properties, making it an attractive component for novel therapeutics.[1] It allows medicinal chemists to explore structure-activity relationships to optimize drug candidates for improved efficacy and reduced side effects.[1]

Logical Workflow in Pharmaceutical Synthesis

As an intermediate, 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine occupies a central position in the synthetic pathway from basic starting materials to a final Active Pharmaceutical Ingredient (API). The following diagram illustrates this logical workflow.

References

Technical Guide: Physicochemical Properties of 1-Boc-4-(cyclopropylamino)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 1-Boc-4-(cyclopropylamino)piperidine (tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate). This document is intended to be a valuable resource for researchers utilizing this versatile piperidine derivative as a key building block in the development of novel therapeutics, particularly those targeting neurological disorders.

Introduction

1-Boc-4-(cyclopropylamino)piperidine is a synthetic intermediate widely employed in medicinal chemistry. The presence of the Boc protecting group on the piperidine nitrogen allows for controlled derivatization at the 4-position, while the cyclopropylamino moiety can impart unique pharmacological properties to the final active pharmaceutical ingredient (API). Understanding the solubility of this intermediate is critical for its effective use in various synthetic protocols and for the development of robust purification and formulation strategies.

Physicochemical Properties

The available data for 1-Boc-4-(cyclopropylamino)piperidine indicates some variability in its physical state, having been described as both a "clear, colorless oil" and a "white or almost white crystal"[1]. This suggests that its appearance may depend on the specific synthetic batch and purity.

Table 1: Physicochemical Properties of 1-Boc-4-(cyclopropylamino)piperidine

| Property | Value | Source |

| CAS Number | 179557-01-8 | [1][2] |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 240.35 g/mol | [1][2] |

| Appearance | Clear, colorless oil or White or almost white crystal | [1] |

| Purity | ≥ 95% (GC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Solubility Data

Qualitative Solubility

Based on available information, 1-Boc-4-(cyclopropylamino)piperidine exhibits the following general solubility characteristics:

-

Aqueous Solubility: It is reported to be insoluble in water.

-

Organic Solvent Solubility: It is described as being soluble in organic solvents such as ether and dichloromethane.

Estimated Quantitative Solubility Profile

To provide a more practical guide for researchers, the following table presents an estimated quantitative solubility profile. These estimations are based on the qualitative data and the reported solubility of analogous compounds, such as 1-Boc-4-(phenylamino)piperidine and 4-Anilino-1-Boc-piperidine[3][4]. It is crucial to note that these are estimations, and experimental determination is recommended for precise applications.

Table 2: Estimated Quantitative Solubility of 1-Boc-4-(cyclopropylamino)piperidine

| Solvent | Estimated Solubility Range | Rationale/Notes |

| Water (pH 7.4) | < 0.1 mg/mL | Based on reported insolubility and data for 1-Boc-4-(phenylamino)piperidine (35.2 µg/mL at pH 7.4)[3]. |

| Dichloromethane (DCM) | High (> 50 mg/mL) | Reported to be soluble in DCM. |

| Diethyl Ether | High (> 50 mg/mL) | Reported to be soluble in ether. |

| Dimethyl Sulfoxide (DMSO) | High (> 25 mg/mL) | Analogue 4-Anilino-1-Boc-piperidine shows high solubility in DMSO[4]. |

| Ethanol (EtOH) | Moderate to High (10-25 mg/mL) | Analogue 4-Anilino-1-Boc-piperidine is soluble in ethanol[4]. |

| N,N-Dimethylformamide (DMF) | Moderate to High (10-25 mg/mL) | Analogue 4-Anilino-1-Boc-piperidine is soluble in DMF[4]. |

Experimental Protocol for Solubility Determination

For precise quantification of solubility, the following generalized experimental protocol, based on the standard shake-flask method, is recommended.

Materials and Equipment

-

1-Boc-4-(cyclopropylamino)piperidine

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Boc-4-(cyclopropylamino)piperidine to a vial containing a known volume of the desired solvent.

-

Ensure there is undissolved solid/oil to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let any undissolved material settle.

-

Carefully withdraw a supernatant aliquot using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered saturate solution with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the result in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow: Synthetic Application

As 1-Boc-4-(cyclopropylamino)piperidine is primarily used as a synthetic intermediate, the following diagram illustrates a logical workflow for its application in the synthesis of a potential drug candidate.

Caption: Synthetic workflow from starting materials to a potential drug candidate.

Conclusion

1-Boc-4-(cyclopropylamino)piperidine is a valuable synthetic building block with low anticipated aqueous solubility and good solubility in common organic solvents. While precise quantitative solubility data is limited, the information provided in this guide, including estimated values and a detailed experimental protocol, offers a solid foundation for its effective use in research and development. The provided logical workflow illustrates its practical application in the synthesis of more complex molecules, highlighting its importance in the drug discovery pipeline. For critical applications, it is strongly recommended that researchers determine the solubility of 1-Boc-4-(cyclopropylamino)piperidine experimentally under their specific conditions.

References

An In-Depth Technical Guide to the Synthesis of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine, a key intermediate in the development of various pharmaceutical agents. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine predominantly proceeds through two main pathways:

-

Reductive Amination: This approach involves the reaction of a carbonyl compound, specifically 1-Boc-4-piperidone, with cyclopropylamine in the presence of a reducing agent.

-

N-Alkylation: This method consists of the alkylation of a primary amine, 1-Boc-4-aminopiperidine, with a suitable cyclopropylating agent.

This guide will explore both routes, providing detailed methodologies for the synthesis of the target molecule and its immediate precursors.

Synthesis of Precursor: 1-Tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone)

A common starting material for the reductive amination pathway is 1-Boc-4-piperidone. Its synthesis can be achieved from 4-piperidone.

Experimental Protocol: Boc Protection of 4-Piperidone

A solution of 4-piperidone monohydrate hydrochloride is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM). This reaction selectively protects the piperidine nitrogen with the tert-butoxycarbonyl (Boc) group.

| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Typical Yield |

| 4-Piperidone Monohydrate HCl | 1.0 | Dichloromethane | 12-24 h | Room Temp. | >90% |

| Di-tert-butyl dicarbonate | 1.1 | ||||

| Triethylamine | 2.2 |

Route 1: Reductive Amination

This is a widely used and efficient method for the formation of carbon-nitrogen bonds. The reaction proceeds via the in-situ formation of an imine or enamine intermediate from 1-Boc-4-piperidone and cyclopropylamine, which is then reduced to the desired secondary amine.

Caption: Reductive Amination Pathway.

Experimental Protocol: Reductive Amination of 1-Boc-4-piperidone

To a solution of 1-Boc-4-piperidone and cyclopropylamine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The reaction is typically stirred at room temperature until completion. Acetic acid can be used as a catalyst, particularly for less reactive ketones.

| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Typical Yield |

| 1-Boc-4-piperidone | 1.0 | Dichloromethane | 16-24 h | Room Temp. | 70-85% |

| Cyclopropylamine | 1.1-1.5 | ||||

| Sodium Triacetoxyborohydride | 1.5 | ||||

| Acetic Acid (optional) | 1.0 |

Synthesis of Precursor: 1-Tert-butoxycarbonyl-4-aminopiperidine (1-Boc-4-aminopiperidine)

This precursor is essential for the N-alkylation pathway. Several methods for its synthesis have been reported.

Method A: From 1-Benzyl-4-piperidone

One common route involves the conversion of N-benzyl-4-piperidone to its oxime, followed by reduction of the oxime to the corresponding amine, protection of the piperidine nitrogen with a Boc group, and subsequent debenzylation via catalytic hydrogenation[1].

Method B: From 4-Piperidinecarboxamide

An alternative synthesis starts with 4-piperidinecarboxamide. The piperidine nitrogen is first protected with a Boc group. The resulting 1-Boc-4-piperidinecarboxamide is then subjected to a Hofmann-type rearrangement, typically using bromine and a strong base like sodium hydroxide, to yield 1-Boc-4-aminopiperidine[2].

Step 1: Boc Protection 4-Piperidinecarboxamide is reacted with di-tert-butyl dicarbonate in the presence of triethylamine in an aqueous solvent mixture.

| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Typical Yield |

| 4-Piperidinecarboxamide | 1.0 | Water/DCM | 8-10 h | 20-25 °C | High |

| Di-tert-butyl dicarbonate | 1.5-1.6 | ||||

| Triethylamine | 1.0 |

Step 2: Hofmann Rearrangement The purified 1-Boc-4-piperidinecarboxamide is treated with a solution of bromine in aqueous sodium hydroxide.

| Reactant/Reagent | Molar Ratio (relative to amide) | Solvent | Reaction Time | Temperature | Typical Yield |

| 1-Boc-4-piperidinecarboxamide | 1.0 | Water | 3-5 h | Reflux | >90% |

| Sodium Hydroxide | Excess | ||||

| Bromine | ~1.1 |

Route 2: N-Alkylation

This synthetic route involves the direct formation of the C-N bond between the nitrogen of 1-Boc-4-aminopiperidine and a cyclopropyl group from a suitable electrophile.

Caption: N-Alkylation Pathway.

Experimental Protocol: N-Alkylation of 1-Boc-4-aminopiperidine

A promising method for the cyclopropylation of amines involves the use of (1-ethoxycyclopropoxy)trimethylsilane in the presence of a reducing agent. This method has been successfully applied to the synthesis of N-cyclopropylamines.

To a solution of 1-Boc-4-aminopiperidine and (1-ethoxycyclopropoxy)trimethylsilane in a solvent such as methanol, sodium cyanoborohydride is added. The reaction mixture is stirred, typically at room temperature, to afford the desired N-cyclopropylated product.

| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Typical Yield |

| 1-Boc-4-aminopiperidine | 1.0 | Methanol | 12-24 h | Room Temp. | Moderate to High |

| (1-ethoxycyclopropoxy)trimethylsilane | 1.2 | ||||

| Sodium Cyanoborohydride | 1.5 |

Summary of Synthetic Pathways

The following diagram illustrates the relationship between the starting materials, precursors, and the final product through the two primary synthetic routes.

Caption: Overall Synthetic Workflow.

This guide provides a foundational understanding of the synthetic strategies for producing 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific laboratory settings.

References

In-Depth Technical Guide to the 1H NMR Spectrum of 1-Boc-4-(cyclopropylamino)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H NMR spectrum of 1-Boc-4-(cyclopropylamino)piperidine, a key intermediate in pharmaceutical synthesis.[1] The document outlines predicted chemical shifts, provides a standard experimental protocol for spectral acquisition, and illustrates the molecular structure with proton assignments for clarity.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of 1-Boc-4-(cyclopropylamino)piperidine is predicted based on the analysis of its constituent chemical moieties: the N-Boc protecting group, the piperidine ring, and the cyclopropyl group. The expected chemical shifts (in ppm), multiplicities, and coupling constants are summarized in Table 1. These predictions are derived from established values for similar chemical environments.[2][3][4][5]

Table 1: Predicted 1H NMR Data for 1-Boc-4-(cyclopropylamino)piperidine (CDCl3)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Boc Group | ||||

| -C(CH3)3 | ~ 1.45 | singlet | 9H | - |

| Piperidine Ring | ||||

| H-2ax, H-6ax | ~ 2.70 - 2.90 | multiplet | 2H | |

| H-2eq, H-6eq | ~ 4.00 - 4.20 | multiplet | 2H | |

| H-3ax, H-5ax | ~ 1.20 - 1.40 | multiplet | 2H | |

| H-3eq, H-5eq | ~ 1.80 - 2.00 | multiplet | 2H | |

| H-4 | ~ 2.50 - 2.70 | multiplet | 1H | |

| Cyclopropyl Group | ||||

| H-7 | ~ 2.10 - 2.30 | multiplet | 1H | |

| H-8, H-9 | ~ 0.30 - 0.60 | multiplet | 4H | |

| Amine | ||||

| -NH- | Broad singlet | 1H | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The piperidine ring protons are expected to show complex splitting patterns due to geminal and vicinal coupling.

Standard Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum of 1-Boc-4-(cyclopropylamino)piperidine.

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of 1-Boc-4-(cyclopropylamino)piperidine. The compound exists as a clear, colorless oil.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm, centered around 5-6 ppm.

-

Receiver Gain: Optimized to avoid signal clipping.

-

2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm) or the TMS signal (0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structural Representation and Proton Assignment

The following diagram illustrates the molecular structure of 1-Boc-4-(cyclopropylamino)piperidine with the protons labeled according to the assignments in Table 1.

Caption: Molecular structure of 1-Boc-4-(cyclopropylamino)piperidine.

References

A Technical Guide to Key Intermediates in the Synthesis of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3][4] Its prevalence in over twenty classes of pharmaceuticals underscores the critical importance of efficient and versatile synthetic routes to access this privileged scaffold.[1] This technical guide provides an in-depth exploration of the core intermediates that are fundamental to the modern synthesis of functionalized piperidine derivatives, offering detailed reaction pathways, quantitative data, and experimental protocols for key transformations.

Pyridines and Dihydropyridiniums: The Aromatic Precursor Route

The most direct and atom-economical approach to the piperidine core is the reduction of a pre-functionalized pyridine ring.[3] This strategy leverages the vast commercial availability of substituted pyridines. The key intermediates in this process are the pyridine substrate itself and the activated pyridinium salt, which is more susceptible to reduction.

The reduction of the stable aromatic ring requires potent catalytic systems and can proceed through partially hydrogenated intermediates such as dihydropyridines and tetrahydropyridines before yielding the fully saturated piperidine.[5]

Catalytic Systems and Performance

Both heterogeneous and homogeneous catalysts are employed for pyridine reduction. Heterogeneous systems, particularly Platinum Group Metals (PGMs) on a carbon support, are common in industrial applications due to their ease of separation.[3] Acidic conditions are often used to protonate the pyridine nitrogen, facilitating the reduction process.[3]

| Catalyst System | Substrate | Conditions | Pressure | Yield (%) | Reference |

| PtO₂ (Adams' catalyst) | Pyridine | Acetic Acid, 30°C | 1000 psi | High | [6] |

| 10% Rh/C | Pyridine | Water, 80°C | 5 atm H₂ | High | [7] |

| RuCl₃·xH₂O / H₃N-BH₃ | Pyridine | Dioxane, 100°C | N/A (Transfer) | >95% | [7] |

| Rhodium on Carbon (Rh/C) | Pyridine | H₂O, Ambient Temp. | 1 atm H₂ | 98% | [5] |

| Pd/C | Pyridine N-oxide | Ammonium Formate | N/A (Transfer) | High | [7] |

| [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium salt | HCOOH/NEt₃, H₂O | N/A (Transfer) | High | [8] |

Table 1. Summary of selected catalytic systems for the hydrogenation of pyridine derivatives.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Pyridine

This protocol is representative of a typical high-pressure hydrogenation using Adams' catalyst (PtO₂).

Materials:

-

Substituted Pyridine (1.0 g)

-

Platinum(IV) oxide (PtO₂, 5 mol%)

-

Glacial Acetic Acid (10 mL)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a high-pressure reactor vessel, add the substituted pyridine (1.0 g).[3]

-

Add glacial acetic acid (10 mL) as the solvent.[3]

-

Carefully add the PtO₂ catalyst (5 mol%) to the solution.[3]

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove all air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]

-

Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature) until hydrogen uptake ceases.

-

Upon completion, carefully vent the excess hydrogen gas and purge the reactor with inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[3]

-

Separate the organic layer from the filtrate. Extract the aqueous layer with additional ethyl acetate (2 x 20 mL).

-

Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.

-

If necessary, purify the product by distillation or column chromatography.

Acyclic Dicarbonyls: The Reductive Amination Route

A powerful strategy for constructing the piperidine ring is the intramolecular cyclization of a linear precursor. A key method in this class is the double reductive amination (DRA) of a 1,5-dicarbonyl compound with an amine.[9] This "one-pot" process involves the sequential formation of two C-N bonds through imine intermediates, which are reduced in situ to form the heterocyclic ring.[9] Sugar-derived dialdehydes are often used as chiral precursors to access polyhydroxylated piperidines.[9]

Experimental Protocol: Double Reductive Amination of a Diketone

This protocol is adapted from the synthesis of a β-homogalactonojirimycin precursor.[9]

Materials:

-

2,6-heptodiulose precursor (e.g., tetra-O-benzyl-D-galacto-2,6-heptodiulose) (1.0 equiv)

-

Ammonium formate (NH₄HCO₂) (Excess)

-

Sodium cyanoborohydride (NaBH₃CN) (Excess)

-

Methanol (MeOH)

Procedure:

-

Dissolve the 2,6-heptodiulose precursor in methanol.

-

Add ammonium formate as the nitrogen source to the solution.

-

Add sodium cyanoborohydride portion-wise to the reaction mixture as the reducing agent.

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding dilute HCl to decompose excess NaBH₃CN (perform in a well-ventilated fume hood).

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting piperidine derivative by column chromatography.

Imines and Dienes: The Aza-Diels-Alder Approach

The Aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing the C-N-C backbone of the piperidine ring in the form of a tetrahydropyridine intermediate, which can be subsequently reduced.[10] The reaction typically involves an imine (the dienophile) reacting with a conjugated diene. This method allows for excellent control over stereochemistry, especially in the formation of cis-isomers.[10]

Quantitative Data for Aza-Diels-Alder Reactions

The efficiency of the Aza-Diels-Alder reaction often depends on the nature of the imine and the diene used.

| Imine Source | Diene | Conditions | Product | Yield (%) | Diastereoselectivity | Reference |

| N-Benzylidene-methylamine | 1,3-Pentadiene | Lewis Acid Catalyst | 2,6-disubstituted piperidine | Good | High (cis) | [10] |

| N-tosyl imines | Danishefsky's diene | Yb(OTf)₃ | 2,3-dihydropyridin-4-one | 80-95% | N/A | General Literature |

Table 2. Representative data for Aza-Diels-Alder reactions in piperidine synthesis.

Experimental Protocol: Aza-Diels-Alder Cycloaddition

This generalized protocol illustrates the key steps in a Lewis acid-catalyzed Aza-Diels-Alder reaction.

Materials:

-

Aldehyde (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

1,3-Diene (1.2 equiv)

-

Lewis Acid Catalyst (e.g., TiCl₄, 10 mol%)

-

Anhydrous Dichloromethane (DCM)

-

Molecular Sieves (4Å)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde and primary amine in anhydrous DCM. Add activated molecular sieves to facilitate the in-situ formation of the imine. Stir for 1-2 hours at room temperature.

-

Cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Add the Lewis acid catalyst dropwise to the solution.

-

Slowly add the 1,3-diene to the reaction mixture.

-

Allow the reaction to stir at low temperature, monitoring for completion by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature, then filter and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is the tetrahydropyridine intermediate, which can be purified by column chromatography or carried directly to the next reduction step.

-

To obtain the final piperidine, dissolve the tetrahydropyridine in a suitable solvent (e.g., methanol) and subject it to catalytic hydrogenation (e.g., H₂, 10% Pd/C).

In-Situ Intermediates from Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) provide a highly efficient pathway to complex, highly functionalized piperidines in a single synthetic operation.[11] These reactions proceed through a cascade of intermediates formed in situ. A common example is the synthesis of substituted piperidones from an aldehyde, an amine, and a β-ketoester.[11] The key intermediates, though transient, typically involve enamine and iminium species that ultimately cyclize to form the piperidine core.

Catalysts and Yields for Piperidine MCRs

Various catalysts can be employed to promote these one-pot condensations, often under mild conditions.

| Aldehyde | Amine | β-Dicarbonyl | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Aniline | Ethyl Acetoacetate | Lactic Acid | High | |

| Aromatic Aldehydes | Various Amines | 1,3-Dicarbonyls | Polystyrene Sulfonic Acid | Good | |

| Aromatic Aldehydes | Various Amines | β-Ketoesters | Indium(III) Bromide (10 mol%) | Excellent |

Table 3. Catalysts and yields for the multicomponent synthesis of functionalized piperidines.

Experimental Protocol: Four-Component Synthesis of Piperid-4-ones

This protocol describes a one-pot synthesis of 2,6-disubstituted piperid-4-ones.[11]

Materials:

-

Tosyl imine (1.0 equiv)

-

Diketene (1.2 equiv)

-

Aldehyde (1.0 equiv)

-

Titanium tetrachloride (TiCl₄)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.[11]

-

Add diketene (1.2 equiv) to the reaction mixture.[11]

-

Monitor the reaction by TLC. Following the consumption of the starting materials, introduce the aldehyde (1.0 equiv) to the flask.[11]

-

Stir the reaction until completion. The reaction will likely produce a mixture of cis/trans-diastereomers.

-

To obtain a single 2,6-cis-diastereomer, treat the mixture with potassium carbonate (K₂CO₃) to induce epimerization.[11]

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography to yield the desired functionalized piperid-4-one.[11]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine Ring: Significance and symbolism [wisdomlib.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. Piperidine synthesis [organic-chemistry.org]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. soc.chim.it [soc.chim.it]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. benchchem.com [benchchem.com]

The Piperidine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs underscores its significance in the development of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive overview of the multifaceted role of the piperidine moiety in drug design, covering its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic and analytical methodologies employed to harness its full potential.

The Physicochemical Advantage of the Piperidine Scaffold

The enduring success of the piperidine ring in drug discovery can be attributed to its unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.

Basicity and Target Engagement: The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This fundamental interaction is crucial for the high binding affinity of many piperidine-containing drugs.

Conformational Flexibility: The sp³-hybridized carbon atoms impart significant conformational flexibility to the piperidine ring, with the chair conformation being the most stable. This allows for the precise spatial orientation of substituents, optimizing their interactions with diverse biological targets.

Lipophilicity and Solubility: The piperidine moiety strikes a favorable balance between lipophilicity and hydrophilicity. This characteristic is critical for achieving adequate aqueous solubility for formulation and distribution while maintaining sufficient lipophilicity to cross cellular membranes and the blood-brain barrier.

Quantitative Insights into Piperidine-Containing Drugs

To illustrate the impact of the piperidine scaffold on key pharmacological parameters, the following table summarizes physicochemical and pharmacokinetic data for three prominent piperidine-containing drugs: Risperidone, Methylphenidate, and Fentanyl.

| Property | Risperidone | Methylphenidate | Fentanyl |

| pKa | 8.27 (basic) | 8.8 (basic) | 8.4 (basic) |

| LogP | 3.27 | 2.1 | 4.05 |

| Target(s) | Dopamine D2, Serotonin 5-HT2A receptors | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Mu-opioid receptor (MOR) |

| Binding Affinity (Ki) | D2: 3.2 nM, 5-HT2A: 0.2 nM[1][2] | DAT: 14.1 nM, NET: 39.2 nM | MOR: 1.35 nM[3] |

| IC50 | - | DAT: 33 nM (d-MPH), NET: 244 nM (d-MPH)[4][5] | - |

| Oral Bioavailability | ~70%[6][7] | ~30% (range: 11-52%)[8] | ~33% (oral), 50-90% (transmucosal/intranasal)[9] |

| Protein Binding | ~90%[7] | 10-33% | ~80-85% |

| Half-life | 3-20 hours (active moiety)[7] | 2-3 hours[10] | 3.6-14.2 hours (terminal)[11] |

Signaling Pathways of Piperidine-Containing Drugs

The versatility of the piperidine scaffold allows it to be incorporated into molecules that modulate a variety of signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for Risperidone, Methylphenidate, and Fentanyl.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. researchgate.net [researchgate.net]

- 3. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Physiologically Based Pharmacokinetic Modeling to Understand the Absorption of Risperidone Orodispersible Film [frontiersin.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Potential for Underestimation of d-Methylphenidate Bioavailability Using Chiral Derivatization/Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.uwec.edu [chem.uwec.edu]

The Rising Therapeutic Potential of Cyclopropylamine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropylamine moiety, a unique three-membered ring structure, has emerged as a critical pharmacophore in modern drug discovery. Its inherent ring strain and specific stereoelectronic properties confer potent and often irreversible inhibitory activity against a range of key enzymes implicated in various pathologies. This technical guide delves into the significant biological activities of cyclopropylamine derivatives, with a primary focus on their roles as inhibitors of Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1). We provide a comprehensive overview of their mechanism of action, structure-activity relationships, and therapeutic implications, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction: The Unique Chemistry of Cyclopropylamine

The cyclopropyl group, a highly strained carbocycle, imparts unique conformational rigidity and electronic characteristics to molecules. When attached to an amine, this moiety can act as a mechanism-based inactivator for enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor for catalysis. The inherent strain energy of the cyclopropane ring facilitates its opening upon enzymatic oxidation, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, resulting in irreversible inhibition. This mechanism is central to the biological activity of many cyclopropylamine derivatives.

Key Biological Targets and Therapeutic Applications

Cyclopropylamine derivatives have demonstrated significant therapeutic potential across several disease areas, primarily through their potent enzyme inhibition.

Monoamine Oxidase (MAO) Inhibition: A Cornerstone in Neuropsychiatry

Monoamine oxidases are FAD-dependent enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Their inhibition can elevate the levels of these neurotransmitters in the brain, providing therapeutic relief for depressive disorders and neurodegenerative diseases.[1] Cyclopropylamine derivatives, most notably tranylcypromine, are potent irreversible inhibitors of both MAO-A and MAO-B.[2] While effective, the lack of selectivity of older inhibitors can lead to side effects. Current research focuses on developing isoform-selective MAO inhibitors to improve safety and efficacy.[3]

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition: A New Frontier in Oncology

Lysine-Specific Demethylase 1 (LSD1), another FAD-dependent enzyme, plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[4] Overexpression of LSD1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer, by promoting oncogenic pathways and suppressing tumor suppressor genes.[5] Cyclopropylamine-based compounds have been identified as potent irreversible inhibitors of LSD1, representing a promising therapeutic strategy for a range of malignancies.[6]

Quantitative Analysis of Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of representative cyclopropylamine derivatives against MAO-A, MAO-B, and LSD1. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: Comparative Inhibitory Activity (IC50) of Cyclopropylamine Derivatives

| Compound/Derivative | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 IC50 (µM) | Selectivity Notes |

| Tranylcypromine (TCP) | ~1-5 | ~1-5 | ~20-200 | Non-selective |

| Substituted TCP Analogue 1 | >100 | 0.8 | 0.5 | LSD1/MAO-B selective over MAO-A |

| Substituted TCP Analogue 2 | 41 | >100 | >100 | MAO-A selective |

| N-substituted TCP Analogue | >100 | >100 | 0.19 | Highly LSD1 selective |

| Cyanopyrimidine Derivative | Not Reported | Not Reported | 1.80 | LSD1 inhibitor |

| Styrenylcyclopropylamine | No Activity | No Activity | <0.004 | Highly potent and selective for LSD1 |

Data compiled from multiple sources, and direct comparison should be made with caution.[3][6][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of novel compounds.

General Synthesis of Tranylcypromine Analogues

A common synthetic route to tranylcypromine analogues involves the cyclopropanation of a substituted styrene, followed by a Curtius rearrangement to install the amine group.[1][8]

Scheme 1: General Synthesis of Tranylcypromine Analogues

Caption: A generalized synthetic scheme for producing tranylcypromine analogues.

Detailed Protocol: Asymmetric Cyclopropanation and Curtius Rearrangement [1]

-

Asymmetric Cyclopropanation: To a solution of the substituted styrene in a suitable solvent (e.g., dichloromethane), add a chiral catalyst (e.g., a copper-bisoxazoline complex). Add tert-butyl diazoacetate dropwise at a controlled temperature. Monitor the reaction by TLC until completion. Purify the resulting cyclopropyl ester by column chromatography.

-

Ester Hydrolysis: Treat the cyclopropyl ester with a strong acid (e.g., trifluoroacetic acid) in a suitable solvent to yield the corresponding carboxylic acid.

-

Curtius Rearrangement: Activate the carboxylic acid (e.g., with diphenylphosphoryl azide) and heat in the presence of an alcohol (e.g., tert-butanol) to form the Boc-protected amine. Deprotect the amine using acidic conditions to yield the final tranylcypromine analogue.

In Vitro MAO Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from MAO activity.

Experimental Workflow: MAO Inhibition Assay

Caption: Workflow for a fluorometric MAO inhibition assay.

Detailed Protocol:

-

Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) according to the manufacturer's instructions.

-

Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions in assay buffer.

-

Assay Procedure:

-

Add test compound dilutions to the wells of a 96-well black plate.

-

Include controls: no-enzyme, no-inhibitor (vehicle), and a known inhibitor (positive control).

-

Add the MAO enzyme to all wells except the no-enzyme control.

-

For irreversible inhibitors, pre-incubate the plate for a specified time (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the substrate and fluorescent probe mixture.

-

Incubate at 37°C, protected from light.

-

-

Data Acquisition: Measure fluorescence intensity at appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.

In Vitro LSD1 Inhibition Assay (Luminescent)

This assay quantifies LSD1 activity by measuring the amount of a demethylated product.

Experimental Workflow: LSD1 Inhibition Assay

Caption: Workflow for an antibody-based luminescent LSD1 inhibition assay.

Detailed Protocol:

-

Plate Preparation: Use a microplate pre-coated with a di-methylated histone H3-K4 (H3K4me2) substrate.

-

Reaction:

-

Add the LSD1 enzyme and various concentrations of the test inhibitor to the wells.

-

Incubate to allow for the demethylation reaction to occur.

-

-

Detection:

-

Wash the wells to remove the enzyme and inhibitor.

-

Add a specific primary antibody that recognizes the demethylated product. Incubate.

-

Wash and add a labeled secondary antibody (e.g., HRP-conjugated). Incubate.

-

Wash and add a chemiluminescent substrate.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The signal is proportional to the LSD1 activity. Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Mechanism of Action

Understanding the downstream effects of enzyme inhibition is critical for drug development.

Mechanism of MAO Inhibition

Cyclopropylamine-based MAO inhibitors act as suicide substrates. The MAO enzyme oxidizes the amine, which facilitates the opening of the cyclopropyl ring. This creates a highly reactive species that forms a covalent bond with the FAD cofactor, leading to irreversible inactivation of the enzyme. This prevents the degradation of monoamine neurotransmitters, increasing their availability in the synaptic cleft.

Signaling Pathway: MAO Inhibition

Caption: Mechanism of therapeutic action of MAO inhibitors.

Downstream Effects of LSD1 Inhibition in Cancer

Inhibition of LSD1 has pleiotropic effects on cancer cells, primarily through the reactivation of silenced tumor suppressor genes and the modulation of oncogenic pathways.

Signaling Pathway: LSD1 Inhibition in Cancer

Caption: Downstream consequences of LSD1 inhibition in cancer cells.

Key downstream effects of LSD1 inhibition include:

-

Reactivation of Tumor Suppressor Genes: LSD1 is often recruited to the promoters of tumor suppressor genes, where it removes activating histone marks (H3K4me2), leading to their silencing. Inhibition of LSD1 restores these marks and reactivates the expression of these critical genes, leading to cell cycle arrest and apoptosis.[7]

-

Induction of Cellular Differentiation: In cancers like AML, LSD1 is a key component of a corepressor complex that blocks the differentiation of leukemic blasts. LSD1 inhibitors can disrupt this complex, leading to the expression of differentiation markers and the maturation of cancer cells.[9]

-

Modulation of Immune Response: Recent studies have shown that LSD1 can regulate the expression of immune checkpoint proteins like PD-L1. Inhibition of LSD1 can downregulate PD-L1 on tumor cells, potentially enhancing anti-tumor immunity.

Conclusion and Future Directions

Cyclopropylamine derivatives represent a versatile and powerful class of enzyme inhibitors with significant therapeutic potential. While tranylcypromine and its early analogues have paved the way, the future lies in the development of highly selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. The potent anti-cancer activity of selective LSD1 inhibitors is particularly promising, with several compounds currently in clinical trials. Future research will likely focus on:

-

Structure-Based Drug Design: Utilizing the crystal structures of MAO and LSD1 in complex with inhibitors to design next-generation compounds with improved potency and selectivity.[10]

-

Combination Therapies: Exploring the synergistic effects of LSD1 inhibitors with other anti-cancer agents, such as chemotherapy and immunotherapy.[9]

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to LSD1-targeted therapies.[7]

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the expanding field of cyclopropylamine derivatives. The provided data, protocols, and pathway diagrams offer valuable tools for the continued exploration and development of these promising therapeutic agents.

References

- 1. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Protected Piperidines in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence underscores the critical importance of robust synthetic methodologies for its incorporation into complex molecules. In modern organic synthesis, the use of protecting groups is fundamental to achieving high selectivity and yields. The tert-butyloxycarbonyl (Boc) group stands out as one of the most versatile and widely used protecting groups for the nitrogen atom of the piperidine ring. This guide provides a comprehensive overview of the synthesis, manipulation, and application of Boc-protected piperidines, offering detailed experimental protocols, quantitative data, and logical workflows essential for professionals in drug discovery and chemical development.

Introduction: The Significance of the Piperidine Moiety and N-Boc Protection

Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives are found in over twenty classes of pharmaceuticals, ranging from anticancer agents and antipsychotics to analgesics and HIV entry inhibitors.[1][2][3] The piperidine ring often serves as a key pharmacophoric element or a versatile linker, influencing the solubility, lipophilicity, and metabolic stability of a drug molecule.

The secondary amine of the piperidine ring is a reactive nucleophile and base. To prevent unwanted side reactions during multi-step syntheses, its temporary masking with a protecting group is essential. The Boc group is an ideal choice for this purpose due to several key advantages:

-

Ease of Introduction: It can be readily installed under mild basic conditions using di-tert-butyl dicarbonate ((Boc)₂O).[4]

-

Stability: The resulting tert-butyl carbamate is stable to a wide range of reaction conditions, including most nucleophiles, bases, and reductive reagents.[4]

-

Orthogonality: Its stability to base allows for the use of base-labile protecting groups, such as Fmoc, elsewhere in the molecule.[4]

-

Facile Cleavage: The Boc group is efficiently removed under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), generating the free amine without harsh workups.[4][5]

These features make Boc-protected piperidines invaluable and versatile building blocks in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][7]

Synthesis of Boc-Protected Piperidines

The preparation of Boc-protected piperidines can be achieved through several synthetic strategies, either by direct protection of a pre-existing piperidine ring or by constructing the ring with the Boc group already in place.

Direct N-Boc Protection

The most straightforward method is the reaction of a piperidine derivative with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Caption: General workflow for N-Boc protection of piperidines.

Synthesis of Substituted Boc-Piperidines

Functionalized Boc-piperidines are often synthesized from non-piperidine starting materials. These methods allow for precise control over stereochemistry and substitution patterns.

-

From Pyridines: Catalytic hydrogenation of substituted pyridines followed by N-Boc protection is a common and effective route.[1]

-

From L-Glutamic Acid: Chiral 3-amino-piperidine derivatives can be synthesized from L-glutamic acid through a multi-step sequence involving reduction, tosylation, and cyclization.

-

From Isonipecotates: Alkylation of isonipecotate (piperidine-4-carboxylate) followed by a Curtius rearrangement provides a pathway to 4-substituted-4-amino-N-Boc-piperidines, which are key intermediates for CCR5 antagonists.[3]

-

Enzymatic Synthesis: Asymmetric synthesis, for example the synthesis of (S)-1-Boc-3-aminopiperidine, can be achieved with high enantioselectivity using immobilized ω-transaminase in a continuous flow system.[8]

Quantitative Data on Synthesis

The following table summarizes yields for representative syntheses of Boc-protected piperidine derivatives.

| Starting Material | Product | Key Reagents | Yield (%) | Reference |

| Methyl isonipecotate | N-Boc-4-methyl-4-aminopiperidine | LDA, MeI; DPPA, TMSN₃ | Excellent (overall) | [Bioorg. Med. Chem. Lett. 2004, 14, 3103-3106][3] |

| L-Glutamic acid | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | (Boc)₂O, NaBH₄, TsCl, Benzylamine | 68% (final step) | [Indian J. Chem. 2024, 63B, 575-582] |

| 1-Boc-4-piperidone | (S)-1-Boc-3-aminopiperidine | ω-Transaminase | >95% (conversion) | [Org. Process Res. Dev. 2022, 26, 1516–1524][8] |

| Piperidine-4-carboxylic acid | N-Boc-Piperidine-4-carboxylic acid methyl ester | (Boc)₂O, Et₃N; K₂CO₃, MeI | 99% (esterification step) | [ChemicalBook CB7748139][9] |

Key Reactions and Experimental Protocols

The utility of the Boc group lies in its predictable reactivity, particularly its selective removal to unmask the piperidine nitrogen for subsequent functionalization.

N-Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocol 1: N-Boc Deprotection with TFA in DCM

This is a standard, highly effective method for Boc removal.[5][10]

Materials:

-

N-Boc protected piperidine derivative (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA, 5-10 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equiv) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (>8).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative as a free base.

Experimental Protocol 2: N-Boc Deprotection with HCl in Dioxane

This method is advantageous when the product is desired as a hydrochloride salt, which often precipitates directly from the reaction mixture.[5][11]

Materials:

-

N-Boc protected piperidine derivative (1.0 equiv)

-

4M HCl in 1,4-Dioxane (3-5 equiv)

-

Methanol or Dioxane (as solvent for substrate)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol, dioxane, or DCM) in a round-bottom flask.

-

Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate. Monitor progress by TLC or LC-MS.

-

Upon completion, the product can be isolated in two ways: a) Remove the solvent under reduced pressure to obtain the crude hydrochloride salt. b) Add diethyl ether to the reaction mixture to induce or complete precipitation of the hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Applications in Drug Discovery and Development

Boc-protected piperidines are indispensable building blocks for synthesizing a wide range of drug candidates. Their strategic use allows for the late-stage introduction of the piperidine nitrogen or its functionalization, providing access to diverse chemical libraries for structure-activity relationship (SAR) studies.

Caption: Logical workflow for the use of Boc-piperidines in drug synthesis.

Notable applications include:

-

CCR5 Antagonists: N-Boc-4-methyl-4-aminopiperidine is a key building block for piperazino-piperidine-based CCR5 antagonists, which act as HIV-1 entry inhibitors.[3]

-